

Technical Support Center: Purity Confirmation of 1-Methoxyquinolin-2(1H)-one

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Compound of Interest

Compound Name: 1-Methoxyquinolin-2(1H)-one

Cat. No.: B15206177

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This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for confirming the purity of synthesized **1-Methoxyquinolin-2(1H)-one**.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ^1H NMR spectrum shows more peaks than expected. What are the possible causes?

A1: Unexpected peaks in the ^1H NMR spectrum can arise from several sources:

- **Residual Solvents:** Common laboratory solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate) are frequent contaminants. Compare the chemical shifts of the unknown peaks with a standard table of NMR solvent impurities.
- **Starting Materials:** Incomplete reaction can leave unreacted quinolin-2(1H)-one. Look for a broad singlet peak above 11 ppm, which corresponds to the N-H proton of the starting material.^[1]
- **Side Products:** The synthesis of quinolinones can sometimes yield isomeric byproducts. Depending on the synthetic route, these may include other methoxy-substituted isomers.
- **Water:** A broad peak, typically between 1.5 and 4.5 ppm (depending on the solvent), can indicate the presence of water.

Q2: The mass spectrum does not show the expected molecular ion peak at m/z 176.07. What should I do?

A2: The absence of the $[M+H]^+$ peak can be due to the ionization method or the molecule's stability.

- **Check for Other Adducts:** Look for other common adducts, such as $[M+Na]^+$ (approx. m/z 198.05) or $[M+K]^+$ (approx. m/z 214.02).
- **Review Fragmentation:** The molecular ion may be unstable and fragment immediately. A key fragmentation pattern for related N-alkyl quinolones is the loss of carbon monoxide (CO), which has a mass of 28 Da.^{[2][3]} Look for a prominent fragment ion at approximately m/z 148 ($[M+H-CO]^+$).
- **Use a Softer Ionization Technique:** If using Electron Impact (EI), which is a high-energy technique, consider re-running the sample with a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion.

Q3: My HPLC analysis shows two or more peaks. How can I identify the main product?

A3: Multiple peaks indicate the presence of impurities. To identify your product:

- **Spike the Sample:** Inject a small amount of your pre-purification starting material into your sample. The peak that increases in area corresponds to the starting material.
- **LC-MS Analysis:** If available, couple the HPLC to a mass spectrometer (LC-MS). This will allow you to get a mass spectrum for each peak, enabling positive identification of the peak corresponding to the molecular weight of **1-Methoxyquinolin-2(1H)-one**.
- **Fraction Collection:** Collect the fractions corresponding to each peak and analyze them separately by NMR or MS.

Q4: My purified compound has a lower melting point than expected and melts over a wide range. What does this indicate?

A4: A broad and depressed melting point is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, requiring less energy to melt.

Further purification by recrystallization or column chromatography is recommended.

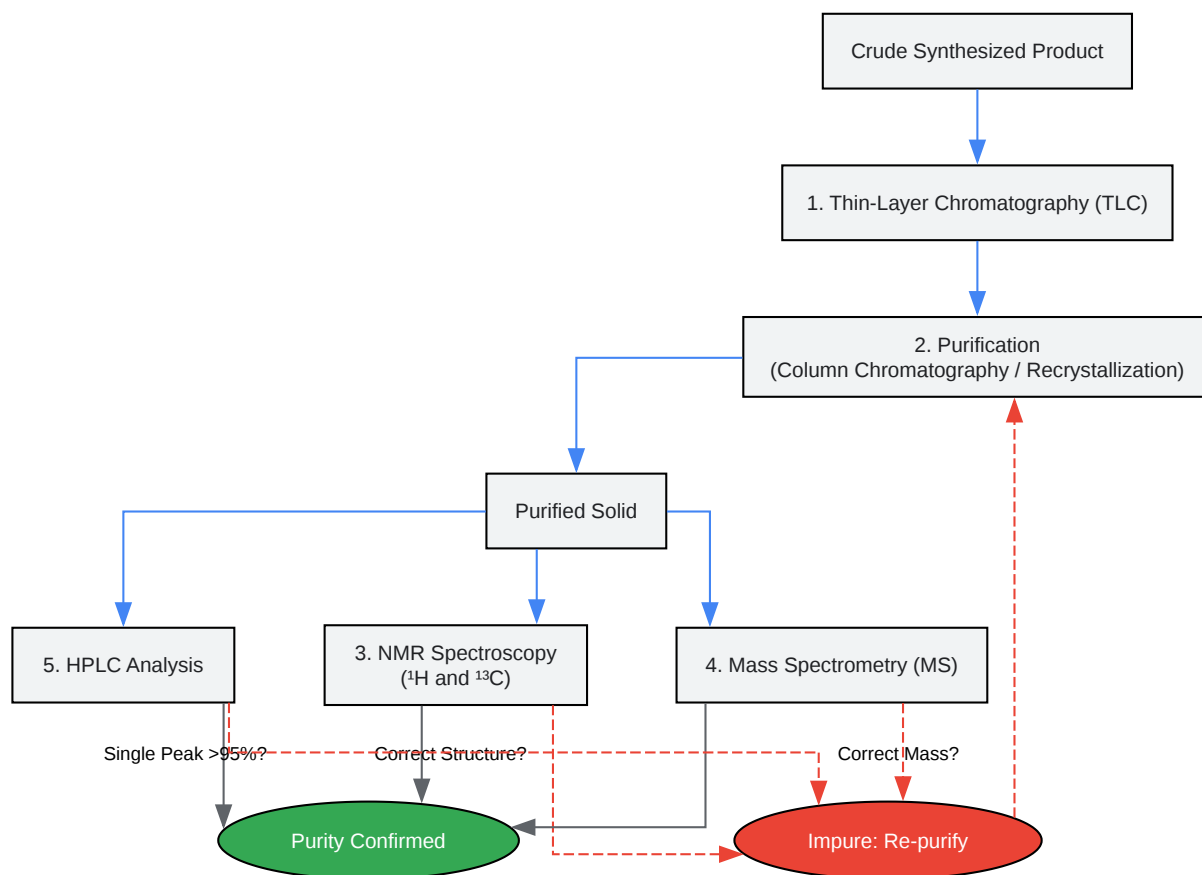
Data Presentation: Analytical Profile

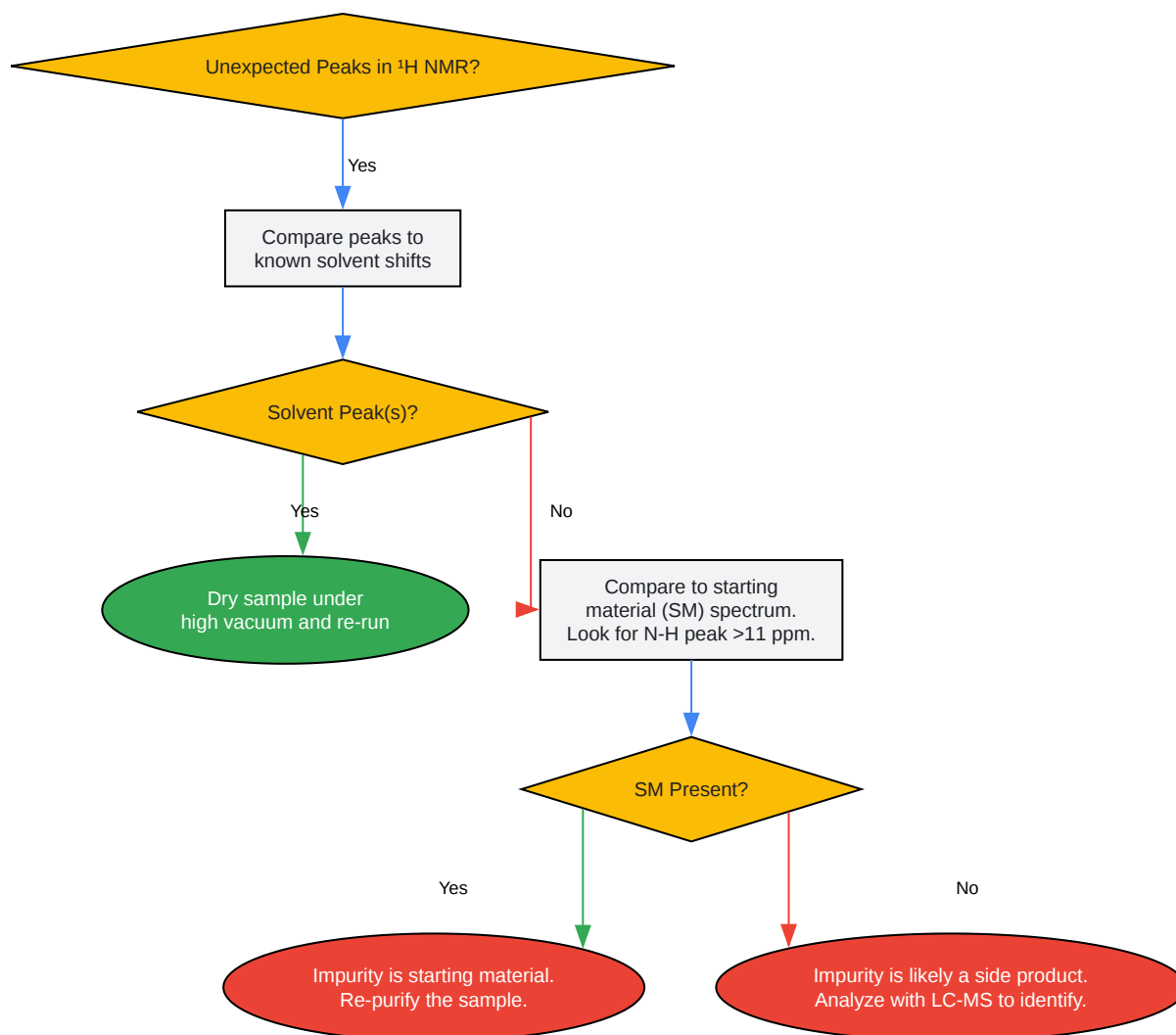
The following table summarizes the key analytical data for pure **1-Methoxyquinolin-2(1H)-one**. Note that NMR data are predicted based on closely related analogs, as published spectra for this specific compound are not widely available.

Parameter	Expected Value	Notes
Molecular Formula	C ₁₀ H ₉ NO ₂	
Molecular Weight	175.18 g/mol	
Appearance	White to off-white solid	
Mass Spec (ESI+)	[M+H] ⁺ = 176.0706	High-resolution mass spectrometry (HRMS) provides greater accuracy. [1]
[M+Na] ⁺ = 198.0525	Sodium adduct is commonly observed.	
[M+H-CO] ⁺ = 148.06	A likely major fragment from the loss of carbon monoxide. [2] [3]	
¹ H NMR (400 MHz, CDCl ₃)	δ ~ 4.1 ppm (s, 3H, -OCH ₃)	Based on related N-alkoxy quinolones.
δ 6.7 - 8.0 ppm (m, 6H, Ar-H)	Aromatic and vinyl protons. Expect two doublets for the vinyl protons on the pyridinone ring. [1]	
¹³ C NMR (100 MHz, CDCl ₃)	δ ~ 162 ppm (C=O)	Carbonyl carbon. [1]
δ ~ 56 ppm (-OCH ₃)	Methoxy carbon. [1]	
δ 110 - 145 ppm (Ar-C)	Aromatic and vinyl carbons.	

Experimental Workflow & Logic

The following diagram illustrates a standard workflow for the purification and analysis of synthesized **1-Methoxyquinolin-2(1H)-one**.





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